molecular formula C17H26N2O4S B6434745 tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate CAS No. 2549028-41-1

tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate

Cat. No.: B6434745
CAS No.: 2549028-41-1
M. Wt: 354.5 g/mol
InChI Key: BAJJCXUZZQYCGE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a sulfonamide linkage

Properties

IUPAC Name

tert-butyl 3-[benzylsulfonyl(methyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-17(2,3)23-16(20)19-11-10-15(12-19)18(4)24(21,22)13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJJCXUZZQYCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of N-methylphenylmethanesulfonamide with tert-butyl 3-bromopyrrolidine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonamide group, yielding simpler amine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various alkylating agents and catalysts can be used, depending on the desired substitution.

Major Products

Scientific Research Applications

Tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrolidine ring provides structural rigidity. This allows the compound to effectively inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(N-phenylmethanesulfonamido)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(N-methylbenzenesulfonamido)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(N-methylphenylsulfonamido)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate is unique due to the presence of the N-methylphenylmethanesulfonamido group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold in drug design and organic synthesis, distinguishing it from other similar compounds.

Biological Activity

tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₉H₃₅N₃O₆S
  • Molecular Weight : 433.563 g/mol

The structure includes a pyrrolidine ring, a tert-butyl group, and a methanesulfonamide moiety, which contribute to its biological activity.

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as β-secretase and acetylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer's disease (AD) .
  • Modulation of Neurotransmitter Levels : By affecting neurotransmitter systems, these compounds can potentially enhance cognitive function and reduce neuroinflammation .

Biological Activity

The biological effects of this compound can be summarized as follows:

  • Neuroprotective Effects : Similar compounds have demonstrated protective effects against amyloid-beta toxicity in astrocytes, which is crucial for mitigating AD pathology. For instance, studies showed that certain derivatives improved cell viability in the presence of amyloid-beta .
  • Anti-inflammatory Properties : The compound may reduce the production of pro-inflammatory cytokines such as TNF-α, thereby contributing to its neuroprotective profile .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • In Vitro Studies :
    • A study assessed the effectiveness of a similar compound in preventing astrocyte cell death induced by amyloid-beta. The results indicated a significant reduction in cell death when treated with the compound compared to controls .
  • In Vivo Studies :
    • In models mimicking Alzheimer's disease, compounds demonstrated the ability to lower amyloid-beta levels and improve cognitive functions. However, variations in bioavailability were noted, suggesting that further optimization is necessary for therapeutic applications .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
NeuroprotectionIncreased astrocyte viability against Aβ
Enzyme InhibitionInhibition of β-secretase
Anti-inflammatoryReduced TNF-α levels
Cognitive EnhancementImproved performance in memory tasks

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